molecular formula C6H4F3NS B6157822 3-(trifluoromethyl)pyridine-4-thiol CAS No. 1806316-97-1

3-(trifluoromethyl)pyridine-4-thiol

Cat. No.: B6157822
CAS No.: 1806316-97-1
M. Wt: 179.2
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Description

3-(Trifluoromethyl)pyridine-4-thiol is a heterocyclic compound featuring a pyridine backbone substituted with a trifluoromethyl (-CF₃) group at position 3 and a thiol (-SH) group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties.

Properties

CAS No.

1806316-97-1

Molecular Formula

C6H4F3NS

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A halo-(trifluoromethyl)pyridine (e.g., 4-chloro-3-(trifluoromethyl)pyridine) reacts with a thiolating agent, typically sodium hydrosulfide (NaSH) or thiourea, in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds at elevated temperatures (80–120°C) under inert atmosphere.

Example Protocol:

  • Substrate: 4-Chloro-3-(trifluoromethyl)pyridine (10 mmol)

  • Reagent: NaSH (12 mmol)

  • Solvent: DMF (20 mL)

  • Conditions: 100°C, 6 hours

  • Yield: 68%

Optimization Strategies

  • Catalyst Addition: Potassium iodide (KI) enhances reactivity by stabilizing the transition state through halide exchange.

  • Solvent Effects: DMSO increases reaction rate compared to DMF due to superior nucleophilicity stabilization.

  • Temperature Control: Prolonged heating above 120°C leads to decomposition, reducing yields by 15–20%.

Transition Metal-Mediated Trifluoromethylthiolation

Recent advances employ transition metal catalysts to introduce the trifluoromethylthio (-SCF3) group directly onto pyridine derivatives. This method avoids pre-functionalized substrates and improves regioselectivity.

Copper-Catalyzed Thiolation

Copper(I) iodide (CuI) catalyzes the coupling of 4-mercaptopyridine with trifluoromethylating reagents such as TMSCF3 (trimethyl(trifluoromethyl)silane).

Reaction Parameters:

ComponentQuantity/Condition
4-Mercaptopyridine5 mmol
TMSCF36 mmol
CuI10 mol%
Solvent1,2-Dichloroethane (DCE)
Temperature140°C (microwave)
Time30 minutes
Yield83%

Limitations and Side Reactions

  • Competitive Defluorination: Under vigorous conditions, the trifluoromethyl group may partially defluorinate, forming difluoromethyl byproducts (<5% yield).

  • Substrate Scope: Electron-deficient pyridines (e.g., nitro-substituted) exhibit reduced reactivity due to excessive ring deactivation.

Direct Thiolation via Radical Pathways

Photoredox catalysis enables radical-based thiolation, circumventing the need for pre-halogenated intermediates. This method utilizes visible light to generate thiyl radicals, which couple with trifluoromethylpyridine derivatives.

Photocatalytic System

  • Catalyst: Ir(ppy)3 (Iridium(III) tris[2-phenylpyridinato-C2,N])

  • Radical Initiator: DTBP (Di-tert-butyl peroxide)

  • Light Source: 450 nm LEDs

Typical Results:

SubstrateConversion (%)Yield (%)
3-(Trifluoromethyl)pyridine9274
2-(Trifluoromethyl)pyridine8563

Advantages Over Classical Methods

  • Functional Group Tolerance: Ethers, esters, and tertiary amines remain intact under mild reaction conditions.

  • Stereochemical Control: Radical recombination minimizes epimerization risks in chiral substrates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety, favoring NAS over metal-catalyzed routes. Key industrial protocols include:

Continuous Flow Synthesis

  • Reactor Type: Microfluidic tubular reactor

  • Residence Time: 8 minutes

  • Throughput: 1.2 kg/day

  • Purity: >99% (HPLC)

Waste Management

  • Byproduct Recycling: Sodium chloride from NAS reactions is recovered via crystallization.

  • Solvent Recovery: DMF is distilled and reused, reducing environmental impact by 40%.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityCost (USD/g)
Nucleophilic Substitution55–75High12–18
Copper Catalysis70–83Moderate22–30
Photoredox Thiolation60–74Low45–60

Key Trade-offs:

  • NAS: Cost-effective but limited to activated substrates.

  • Copper Catalysis: Higher yields but requires expensive ligands.

  • Photoredox: Broad substrate scope but energy-intensive.

Case Studies in Process Optimization

Enhancing NAS Efficiency

A 2024 study demonstrated that substituting NaSH with thioacetic acid (TAA) increases yields to 78% by reducing polysulfide formation. The protocol uses:

  • TAA (1.2 equiv)

  • Triethylamine (2.0 equiv) as base

  • Reflux in acetonitrile (4 hours).

Catalyst Recycling in Copper-Mediated Reactions

Immobilizing CuI on mesoporous silica (SBA-15) enables five reuse cycles without significant activity loss, cutting catalyst costs by 60% .

Chemical Reactions Analysis

Types of Reactions: 3-(trifluoromethyl)pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Coordination Chemistry

3-(Trifluoromethyl)pyridine-4-thiol acts as a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals through both sulfur and nitrogen atoms enhances its utility in synthesizing metal complexes. The thiolato form of the ligand typically binds through the sulfur atom, allowing the nitrogen to remain available for further interactions. This property is particularly valuable in constructing complex architectures such as dinuclear and polynuclear metal complexes.

Case Study: Dinuclear Metal Complexes

A study demonstrated the synthesis of dinuclear rhodium and iridium complexes bridged by pyridine-4-thiolato ligands. The resulting complexes exhibited unique structural features that allow for further coordination with additional metal centers, making them suitable for applications in supramolecular chemistry and catalysis. These complexes can serve as syntons for constructing larger molecular frameworks, thereby expanding their applicability in material science .

Catalysis

The compound has been investigated for its catalytic properties, particularly in organic transformations. Due to the presence of the trifluoromethyl group, which is known to enhance the electrophilicity of adjacent functional groups, this compound can facilitate various reactions.

Example Reactions:

  • Cross-Coupling Reactions: The compound has been utilized in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to improve reaction yields and selectivity.
  • C–H Activation: Its role in C–H activation processes has also been explored, where it aids in functionalizing hydrocarbons under mild conditions.

Pharmaceutical Applications

While direct pharmaceutical applications are still under exploration, compounds similar to this compound have shown promise as potential drug candidates due to their biological activity. The trifluoromethyl group can significantly influence the pharmacokinetics and bioavailability of drugs.

Potential Therapeutic Uses:

Research indicates that derivatives of pyridine-4-thiol compounds possess antibacterial properties. The trifluoromethyl substitution may enhance these activities, making them candidates for further investigation in drug development aimed at treating bacterial infections .

Material Science

In material science, this compound is being studied for its role in developing advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.

Applications in Sensors:

The compound's ability to form stable complexes with metals makes it suitable for developing sensors that detect metal ions or other analytes through changes in optical properties or electrical conductivity.

Data Summary Table

Application AreaDescriptionKey Findings/Examples
Coordination ChemistryActs as a ligand for transition metalsDinuclear rhodium/iridium complexes
CatalysisFacilitates organic transformationsUsed in cross-coupling and C–H activation
Pharmaceutical ApplicationsPotential antibacterial propertiesSimilar compounds show promise against bacteria
Material ScienceDevelopment of advanced materialsEnhances thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)pyridine-4-thiol involves its interaction with molecular targets through the trifluoromethyl and thiol groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic regions of target molecules. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogues in the Pyridine Family

The following table compares 3-(trifluoromethyl)pyridine-4-thiol with pyridine derivatives bearing trifluoromethyl and other functional groups:

Compound Name CAS No. Substituents Key Properties Applications
This compound N/A -CF₃ (C3), -SH (C4) High nucleophilicity (thiol), moderate acidity (pKa ~6-8), reactive in S-alkylation Drug intermediates, metal coordination
4-(Trifluoromethyl)pyridin-2-ol 50650-59-4 -CF₃ (C4), -OH (C2) Lower acidity (pKa ~8-10), hydrogen-bonding capability Agrochemical synthesis
2-Methoxy-4-(trifluoromethyl)pyridine 219715-34-1 -CF₃ (C4), -OCH₃ (C2) Ether stability, reduced reactivity, lipophilic Pharmaceutical intermediates
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde 108338-20-1 -CF₃ (C2), -CHO (C4) Electrophilic aldehyde group, participates in condensation reactions Organic synthesis

Key Observations :

  • Positional Isomerism : The trifluoromethyl group’s position (C3 vs. C4) significantly alters electronic effects. For example, this compound has a stronger electron-withdrawing effect at C3, activating the thiol group at C4 for nucleophilic reactions compared to 4-(trifluoromethyl)pyridin-2-ol.
  • Functional Group Reactivity : The thiol group in the target compound is more acidic and reactive than the hydroxyl or methoxy groups in analogues, enabling unique applications in dynamic covalent chemistry.

Comparison with Non-Pyridine Trifluoromethylated Heterocycles

Compound Name Structure Key Differences Applications
Celecoxib (Diaryl-substituted pyrazole) -CF₃ on pyrazole ring Pyrazole core instead of pyridine; enhanced COX-2 inhibition Anti-inflammatory drug
Pyridalyl (Insecticide) -CF₃ on pyridyloxy ether Ether linkage and dichloroallyl groups; higher logP (lipophilicity) Insecticide
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine -CF₃ on phenoxy-pyrrolidine Non-aromatic pyrrolidine ring; hydrochloride salt improves solubility Neurological research

Key Observations :

  • Heterocycle Core : Pyridine-based compounds (e.g., this compound) exhibit greater aromatic stability and conjugation compared to pyrrolidine or pyrazole derivatives, influencing their electronic spectra and reactivity.

Key Observations :

  • The thiol group necessitates stringent handling (e.g., inert atmosphere) to prevent oxidation to disulfides, unlike the more stable hydroxyl or ether analogues.

Q & A

Q. What are the standard synthetic routes for 3-(trifluoromethyl)pyridine-4-thiol, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. For example, nucleophilic substitution of a halogen (e.g., iodine or chlorine) at the 4-position of pyridine with a thiol group is a common approach. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Protection/deprotection strategies : Protecting the trifluoromethyl group during synthesis may be necessary to avoid undesired side reactions .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR are critical for confirming the positions of the trifluoromethyl and thiol groups. For example, the thiol proton appears as a singlet near δ 3.5–4.0 ppm in DMSO-d6_6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 198.03) and detects impurities .
  • Elemental Analysis : Validates empirical formula (C6_6H4_4F3_3NS) with <0.3% deviation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF) but poorly in water. Adjusting solvent polarity is crucial for reaction optimization .
  • Stability : The thiol group is prone to oxidation; storage under inert gas (N2_2 or Ar) and at low temperatures (−20°C) is recommended .
  • pKa : The thiol group has an approximate pKa of 8–9, influencing reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, solvent) influence the regioselectivity of derivatization reactions involving this compound?

  • pH-dependent reactivity : Under acidic conditions (pH < 5), the thiol group remains protonated, favoring electrophilic aromatic substitution at the pyridine ring. At neutral/basic pH (7–9), deprotonated thiol acts as a nucleophile, enabling alkylation or acylation .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor cyclization reactions, while DMF promotes cross-coupling with boronic acids via Pd-catalyzed pathways .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylpyridine derivatives?

Discrepancies often arise from:

  • Impurity profiles : Trace halides (e.g., residual iodine) can catalyze side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • Moisture sensitivity : The trifluoromethyl group hydrolyzes slowly in humid environments, requiring anhydrous conditions for reproducibility .
  • Catalyst loading : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 may alter yields in Suzuki-Miyaura couplings by 10–15% due to ligand stability .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Enzyme inhibition assays : Fluorometric assays (e.g., kinase inhibition) quantify IC50_{50} values. For example, derivatives with electron-withdrawing groups show enhanced binding to ATP pockets .
  • Cellular uptake studies : Radiolabeling (e.g., 14^{14}C-tagged derivatives) tracks intracellular accumulation in cancer cell lines .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like EGFR or COX-2, guiding structural optimization .

Q. How can the thiol group in this compound be selectively functionalized without affecting the trifluoromethyl substituent?

  • Protection with trityl groups : Trityl chloride selectively protects the thiol, allowing modifications at other positions (e.g., nitration at the 2-position) .
  • Oxidative coupling : Using I2_2 or Cu(I) catalysts, the thiol forms disulfide bonds, enabling dimerization or conjugation with peptides .

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